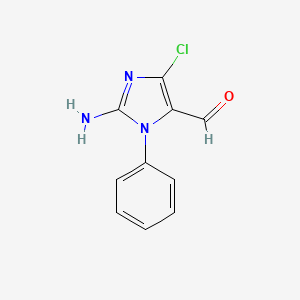
2-amino-4-chloro-1-phényl-1H-imidazole-5-carbaldéhyde
Vue d'ensemble
Description
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole, dont le 2-amino-4-chloro-1-phényl-1H-imidazole-5-carbaldéhyde, ont été étudiés pour leurs propriétés antimicrobiennes. Ils ont montré une activité contre diverses souches de bactéries et de champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens . La présence du cycle imidazole est cruciale pour l'interaction avec les membranes cellulaires microbiennes, conduisant à la perturbation de la synthèse de la paroi cellulaire.
Potentiel anticancéreux
Le motif structural de l'imidazole se retrouve dans de nombreux composés ayant une activité anticancéreuse. La recherche a indiqué que les dérivés de l'imidazole peuvent jouer un rôle dans la synthèse de composés ayant une utilisation potentielle dans le traitement du cancer, ciblant diverses voies impliquées dans la prolifération des cellules cancéreuses . Les substituants chloro et phényle sur le cycle imidazole peuvent améliorer la capacité du composé à interférer avec la réplication ou la réparation de l'ADN dans les cellules cancéreuses.
Propriétés anti-inflammatoires
Les dérivés de l'imidazole sont connus pour présenter des effets anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques. Le mécanisme d'action peut impliquer l'inhibition des cytokines pro-inflammatoires ou la modulation de l'activité des cellules immunitaires . Cette application est particulièrement pertinente dans le contexte de maladies comme la polyarthrite rhumatoïde ou l'asthme, où l'inflammation joue un rôle central.
Effets antioxydants
La structure cyclique de l'imidazole a été associée à des propriétés antioxydantes. Les composés contenant ce cycle peuvent agir comme des piégeurs de radicaux libres, protégeant les cellules du stress oxydatif . Cette propriété est importante pour la prévention des maladies causées par des dommages oxydatifs, telles que les troubles neurodégénératifs.
Applications antivirales
Les dérivés de l'imidazole se sont avérés prometteurs comme agents antiviraux. Ils peuvent interférer avec la réplication virale en ciblant des protéines ou des enzymes spécifiques nécessaires au cycle de vie du virus . Le développement d'antiviraux à base d'imidazole pourrait être crucial dans la lutte contre les infections virales émergentes.
Inhibition enzymatique
Les composés de l'imidazole peuvent agir comme des inhibiteurs enzymatiques, affectant diverses voies biochimiques. Par exemple, ils peuvent inhiber les enzymes responsables de la synthèse de composants essentiels dans les organismes microbiens, conduisant à leur mort . Cette application a des implications pour le développement de médicaments qui peuvent traiter les maladies en ciblant spécifiquement les enzymes pathogènes.
Mécanisme D'action
Target of Action
Imidazoles are a class of compounds that are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its intended use. Some imidazoles are used in pharmaceuticals and agrochemicals
Analyse Biochimique
Biochemical Properties
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of the compound have been associated with toxicity, including damage to specific organs and tissues .
Metabolic Pathways
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
2-amino-5-chloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMGQMOAYLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205425 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-37-0 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)
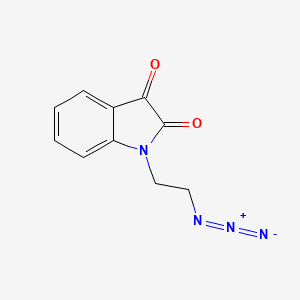
![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)

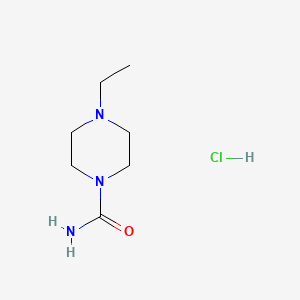

![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

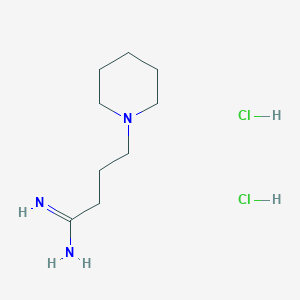

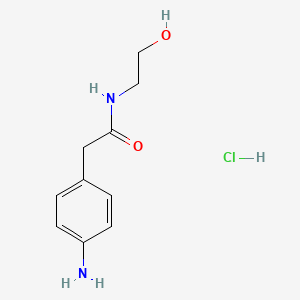


![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)
